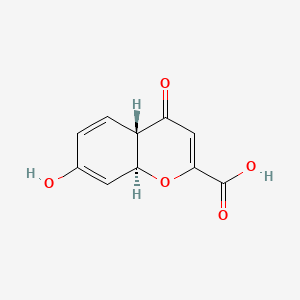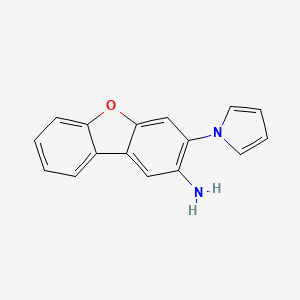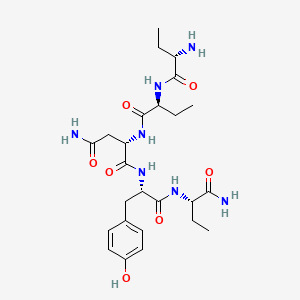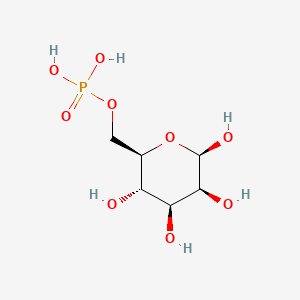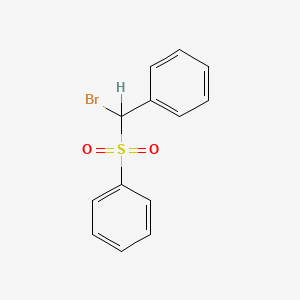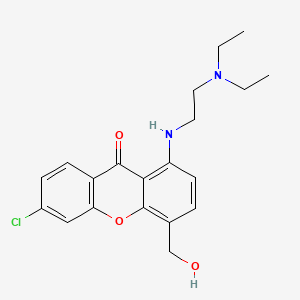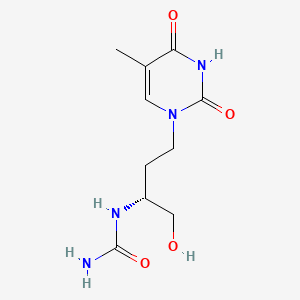
Urea, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- is a complex organic compound that features a pyrimidine ring structure. Compounds of this nature are often of interest in various fields such as medicinal chemistry, biochemistry, and industrial applications due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. The starting materials might include a pyrimidine derivative and a urea derivative. Common synthetic routes could involve:
Condensation Reactions: Combining the pyrimidine derivative with a urea derivative under specific conditions.
Hydroxymethylation: Introducing the hydroxymethyl group through reactions involving formaldehyde or other hydroxymethylating agents.
Chiral Resolution: Since the compound is chiral, methods such as chiral chromatography or the use of chiral auxiliaries might be employed to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors or batch reactors, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups, potentially forming dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, substituted pyrimidines, and various urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with pyrimidine or urea derivatives.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents:
Industry
Material Science: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The pyrimidine ring could mimic natural substrates or inhibitors, while the urea moiety might form hydrogen bonds or other interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: Another pyrimidine analog with antiviral and anticancer properties.
Uniqueness
The unique combination of the pyrimidine ring with the urea moiety and the specific ®-configuration might confer distinct biological activities or chemical reactivity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
131652-63-6 |
|---|---|
Molekularformel |
C10H16N4O4 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
[(2R)-1-hydroxy-4-(5-methyl-2,4-dioxopyrimidin-1-yl)butan-2-yl]urea |
InChI |
InChI=1S/C10H16N4O4/c1-6-4-14(10(18)13-8(6)16)3-2-7(5-15)12-9(11)17/h4,7,15H,2-3,5H2,1H3,(H3,11,12,17)(H,13,16,18)/t7-/m1/s1 |
InChI-Schlüssel |
MFSQMUVQSSBQBP-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)NC(=O)N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


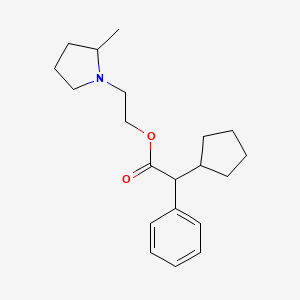
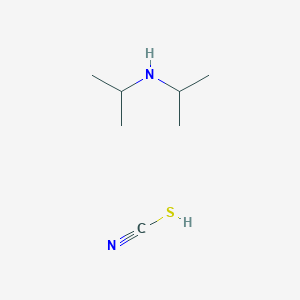
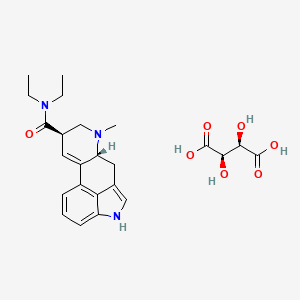
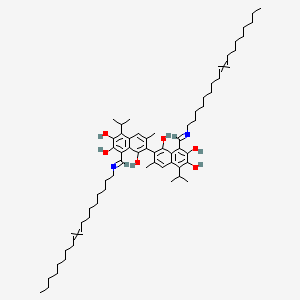
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)


![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
